SCH 39304

Description

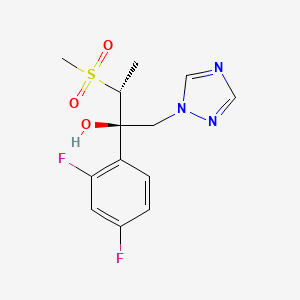

Structure

2D Structure

3D Structure

Properties

CAS No. |

120924-80-3 |

|---|---|

Molecular Formula |

C13H15F2N3O3S |

Molecular Weight |

331.34 g/mol |

IUPAC Name |

(2R,3R)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m1/s1 |

InChI Key |

HFGZFHCWKKQGIS-NOZJJQNGSA-N |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |

Appearance |

Solid powder |

Other CAS No. |

121650-83-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

genaconazole Sch 39304 Sch 42426 Sch 42427 Sch-39304 Sch-42426 Sch-42427 SM 8668 SM-8668 threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SCH 39304

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 39304 is a broad-spectrum, third-generation triazole antifungal agent that has demonstrated significant activity against a wide range of fungal pathogens. As a member of the azole class, its primary mechanism of action is the disruption of the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental evidence that define the mechanism of action of this compound, with a particular focus on its stereoselective activity.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic and, in some cases, fungicidal activity of this compound stems from its targeted inhibition of a crucial enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase. This enzyme, a cytochrome P450 (CYP51), is essential for the conversion of lanosterol to 4,4'-dimethylcholesta-8,14,24-trienol, a vital precursor to ergosterol. Ergosterol is the principal sterol in fungal cell membranes, where it plays a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, this compound competitively inhibits the enzyme. This leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterols, such as lanosterol. The incorporation of these aberrant sterols into the fungal cell membrane disrupts its normal structure and function, leading to increased permeability, leakage of essential cellular components, and ultimately, the inhibition of fungal growth and replication.

Stereoselectivity of Action

This compound is a racemic mixture, meaning it is composed of equal parts of two enantiomers (non-superimposable mirror images): the RR(+) enantiomer (SCH 42427) and the SS(-) enantiomer (SCH 42426). Crucially, the antifungal activity of this compound is almost entirely attributable to the RR(+) enantiomer. The SS(-) enantiomer is largely inactive.

This stereoselectivity is a direct consequence of the three-dimensional structure of the active site of the target enzyme, lanosterol 14α-demethylase. The RR(+) enantiomer has the correct spatial arrangement to bind effectively to the enzyme's active site, leading to potent inhibition. In contrast, the SS(-) enantiomer does not fit as well, resulting in significantly weaker or no binding and, consequently, a lack of antifungal activity.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound and its enantiomers against lanosterol 14α-demethylase has been quantified through in vitro enzyme assays. A key study by Kanamarlapudi and Kelly (1997) investigated the stereoselective interaction of these compounds with the enzyme from Aspergillus fumigatus. While the specific IC50 values from the full text of this key study are not publicly available, the abstract confirms a direct correlation between the in vitro enzyme inhibition (IC50 values) and the minimum inhibitory concentrations (MICs) against the whole fungal organism. The RR(+) enantiomer demonstrated significantly lower IC50 and MIC values compared to the racemic mixture and the inactive SS(-) enantiomer.

Table 1: In Vitro Activity of this compound and its Enantiomers against Aspergillus fumigatus

| Compound | IC50 for Lanosterol 14α-Demethylase Inhibition | Minimum Inhibitory Concentration (MIC) |

| This compound (Racemic) | Intermediate | ~2x that of RR(+) enantiomer |

| SCH 42427 (RR(+) enantiomer) | Lowest | Most Potent |

| SCH 42426 (SS(-) enantiomer) | Highest (Inactive) | Inactive |

Note: Specific IC50 values are based on the findings of Kanamarlapudi & Kelly, 1997, but the exact numerical data from the full publication could not be retrieved.

Experimental Protocols

The determination of the mechanism of action of triazole antifungals like this compound involves a series of established experimental protocols.

Cell-Free Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the effect of the compound on the ergosterol biosynthesis pathway in a cell-free system.

Brief Protocol:

-

Preparation of Microsomes: Fungal mycelia are harvested and treated with cell wall-lysing enzymes to produce protoplasts. The protoplasts are then lysed, and the microsomal fraction, which contains the lanosterol 14α-demethylase, is isolated by differential centrifugation.

-

Enzyme Assay: The microsomal preparation is incubated with a radiolabeled precursor (e.g., [¹⁴C]lanosterol) and a source of reducing equivalents (NADPH). The reaction is carried out in the presence of varying concentrations of the test compound (this compound or its enantiomers).

-

Analysis: After incubation, the sterols are extracted and separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabeled ergosterol and precursor is quantified, and the concentration of the compound that inhibits ergosterol synthesis by 50% (IC50) is determined.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Brief Protocol:

-

Preparation of Inoculum: A standardized suspension of fungal spores or yeast cells is prepared.

-

Drug Dilution: A serial dilution of the antifungal agent is prepared in a liquid growth medium in a microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension and the plate is incubated under appropriate conditions.

-

MIC Reading: The MIC is determined as the lowest concentration of the drug that shows no visible growth.

Pharmacokinetics and In Vivo Efficacy

While not a direct part of the core mechanism of action, the pharmacokinetic profile of this compound is crucial for its in vivo efficacy. Studies in animal models have demonstrated its effectiveness against a variety of fungal infections.

Table 2: In Vivo Efficacy of this compound and its Active Enantiomer (SCH 42427)

| Animal Model | Fungal Pathogen | Efficacy Metric | Finding |

| Mouse | Systemic Candida albicans | PD50 (mg/kg) | SCH 42427 (0.17) > this compound (0.21) |

| Mouse | Pulmonary Aspergillus flavus | PD50 (mg/kg) | SCH 42427 (13) > this compound (18) |

| Hamster | Vaginal Candida albicans | ED50 (mg/kg) | SCH 42427 (3.5) > this compound (8.5) |

| Guinea Pig | Dermal Trichophyton mentagrophytes | Topical Activity | SCH 42427 is ~2-fold more active than this compound |

PD50: 50% protective dose; ED50: 50% effective dose.

Conclusion

The mechanism of action of this compound is well-defined within the context of triazole antifungals. Its potent and stereoselective inhibition of lanosterol 14α-demethylase disrupts the integrity of the fungal cell membrane, leading to the cessation of fungal growth. The superior activity of the RR(+) enantiomer, SCH 42427, highlights the importance of stereochemistry in drug design and efficacy. This in-depth understanding of its molecular mechanism provides a solid foundation for its potential clinical applications and for the development of future antifungal agents.

The Discovery and Developmental Journey of SCH 39304 (Posaconazole): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 39304, later known as posaconazole, is a potent, broad-spectrum, second-generation triazole antifungal agent developed by Schering-Plough. Its discovery marked a significant advancement in the management of invasive fungal infections. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and preclinical evaluation of this compound. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive understanding of this important antifungal compound.

Introduction: The Emergence of a New Antifungal Agent

The landscape of antifungal therapy in the late 20th century was characterized by the need for agents with a broader spectrum of activity and improved safety profiles compared to existing treatments like amphotericin B and first-generation azoles. In this context, Schering-Plough (now Merck & Co.) initiated research programs aimed at discovering novel antifungal compounds. This endeavor led to the identification of this compound, a triazole derivative with promising antifungal properties.[1]

Discovery and Early Development

This compound was identified through a rigorous screening program designed to discover compounds with potent and broad-spectrum antifungal activity. Early studies revealed that this compound is a racemic mixture of two enantiomers: SCH 42427 and SCH 42426. Subsequent research demonstrated that the antifungal activity of the racemic mixture was almost entirely attributable to the SCH 42427 enantiomer.

The Active Enantiomer: SCH 42427

In vitro and in vivo studies conclusively showed that SCH 42427 was the active component of this compound. SCH 42427 was found to be approximately twofold more active in vitro against a range of yeasts and dermatophytes compared to the racemic mixture, while SCH 42426 was essentially inactive.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, this compound exerts its antifungal effect by disrupting the fungal cell membrane. Specifically, it inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the integrity and function of the fungal cell membrane and inhibiting fungal growth.

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

In Vitro Antifungal Activity

This compound demonstrated a broad spectrum of in vitro activity against a wide range of clinically important fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various fungal species.

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ≤0.03 - 2 | 0.06 | 0.25 |

| Candida glabrata | ≤0.03 - 16 | 0.25 | 1 |

| Candida krusei | 0.06 - 4 | 0.25 | 0.5 |

| Candida parapsilosis | ≤0.03 - 1 | 0.12 | 0.5 |

| Candida tropicalis | ≤0.03 - 2 | 0.12 | 0.5 |

| Aspergillus fumigatus | ≤0.03 - 2 | 0.12 | 0.25 |

| Aspergillus flavus | ≤0.03 - 1 | 0.12 | 0.25 |

| Aspergillus niger | ≤0.03 - 2 | 0.25 | 0.5 |

| Aspergillus terreus | ≤0.03 - 2 | 0.25 | 0.5 |

| Cryptococcus neoformans | ≤0.03 - 0.5 | 0.06 | 0.12 |

In Vivo Efficacy in Animal Models

The antifungal efficacy of this compound was evaluated in various animal models of systemic and localized fungal infections. These studies demonstrated the potent in vivo activity of the compound.

Systemic Candidiasis in Mice

In a murine model of disseminated candidiasis, oral administration of this compound resulted in a dose-dependent increase in survival and a reduction in fungal burden in target organs.

| Compound | PD₅₀ (mg/kg) | ED₅₀ (mg/kg) - Kidney |

| This compound | 0.21 | 0.62 |

| SCH 42427 | 0.17 | 0.47 |

| SCH 42426 | >100 | >100 |

Pulmonary Aspergillosis in Mice

This compound was also effective in a murine model of pulmonary aspergillosis, demonstrating a significant increase in survival compared to untreated controls.

| Compound | PD₅₀ (mg/kg) |

| This compound | 18 |

| SCH 42427 | 13 |

| SCH 42426 | >250 |

Vaginal Candidiasis in Hamsters

In a hamster model of vaginal candidiasis, both oral and topical administration of this compound were effective in clearing the infection.

| Compound | Route | ED₅₀ (mg/kg) |

| This compound | Oral | 8.5 |

| SCH 42427 | Oral | 3.5 |

| SCH 42426 | Oral | 320 |

Experimental Protocols

The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound.

In Vitro Susceptibility Testing

-

Methodology: The in vitro antifungal activity of this compound was determined using a broth microdilution method based on the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI), document M27-A for yeasts and M38-A for filamentous fungi.

-

Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

-

Inoculum Preparation: Fungal isolates were grown on appropriate agar plates, and suspensions were prepared in sterile saline and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.

-

Incubation: Microtiter plates were incubated at 35°C for 24-48 hours for yeasts and for 48-72 hours for filamentous fungi.

-

Endpoint Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition (≥50% for azoles) of growth compared to the drug-free control.

The general workflow for in vitro susceptibility testing is depicted below.

Caption: General workflow for in vitro antifungal susceptibility testing.

In Vivo Efficacy Studies

-

Animal Models: Specific pathogen-free mice and hamsters were used for the in vivo studies.

-

Infection: Animals were infected intravenously or via the respiratory tract with a standardized inoculum of the respective fungal pathogen.

-

Drug Administration: this compound and comparator drugs were administered orally via gavage.

-

Endpoints: Efficacy was assessed based on survival rates (PD₅₀, the dose protecting 50% of the animals) and the reduction of fungal burden in target organs (ED₅₀, the dose reducing the fungal CFU by 50%).

-

Tissue Burden Quantification: At the end of the study period, animals were euthanized, and target organs (e.g., kidneys, lungs) were aseptically removed, homogenized, and plated on appropriate agar media to determine the number of colony-forming units (CFU).

From this compound to Posaconazole: Clinical Development

Based on its promising preclinical profile, the active enantiomer of this compound, SCH 42427, was advanced into clinical development and was named posaconazole. Clinical trials confirmed its efficacy and safety in the prophylaxis and treatment of a broad range of invasive fungal infections, particularly in immunocompromised patients. Posaconazole (Noxafil®) received its first marketing approval in 2005 and has since become an important tool in the armamentarium against serious fungal diseases.

Conclusion

The discovery and development of this compound, culminating in the approval of posaconazole, represents a significant achievement in antifungal drug discovery. Its broad spectrum of activity, potent in vitro and in vivo efficacy, and well-characterized mechanism of action have established it as a valuable therapeutic option for the management of invasive fungal infections. The rigorous preclinical evaluation, including detailed in vitro susceptibility testing and various animal models of infection, provided a solid foundation for its successful clinical development. This technical guide has provided a comprehensive overview of the key scientific data and methodologies that underpinned the journey of this compound from a promising lead compound to a clinically important antifungal agent.

References

An In-Depth Technical Guide to SCH 39304 (Genaconazole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 39304, also known as Genaconazole, is a triazole antifungal agent with a broad spectrum of activity. As a member of the azole class of antifungals, it exerts its effect through the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended for use by researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic triazole derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| Common Name | This compound, Genaconazole |

| IUPAC Name | (2R,3R)-2-(2,4-difluorophenyl)-3-(methylsulfonyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[1] |

| CAS Number | 121650-83-7[1][2] |

| Molecular Formula | C₁₃H₁₅F₂N₃O₃S[3] |

| SMILES | C--INVALID-LINK--(c2ccc(cc2F)F)O">C@HS(=O)(=O)C[3] |

| InChI Key | HFGZFHCWKKQGIS-NOZJJQNGSA-N[3] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 331.34 g/mol | [1][3] |

| Melting Point | Data not available | |

| Solubility | Data not available for Genaconazole. Related triazoles like Efinaconazole are insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetonitrile.[4] Ketoconazole is soluble in DMSO, ethanol, and chloroform.[5] Posaconazole has very low aqueous solubility.[6] | |

| pKa | Data not available |

Mechanism of Action

The primary mechanism of action of this compound, consistent with other triazole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, this compound prevents the demethylation of lanosterol.[10][11] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and replication.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the evaluation of this compound.

Synthesis of this compound (General Approach)

A specific, detailed synthesis protocol for this compound is not publicly available in the provided search results. However, the synthesis of structurally related triazole antifungals such as posaconazole and voriconazole generally involves a multi-step process.[12][13][14] A plausible synthetic route for this compound would likely involve the following key steps, though this is a generalized representation:

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing and can be adapted for this compound.[15][16]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

-

This compound (Genaconazole) powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolate (e.g., Candida albicans)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The exact concentration will depend on the desired final concentration range.

-

Drug Dilution Series:

-

In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of concentrations.

-

Each well should contain 100 µL of the diluted drug solution.

-

Include a drug-free well for a growth control and a medium-only well for a sterility control.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on Sabouraud dextrose agar at 35°C.

-

Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

-

Inoculation: Add 100 µL of the final inoculum suspension to each well of the microtiter plate (except the sterility control).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.[16]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.[16]

In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis

This protocol describes a general method for evaluating the in vivo efficacy of this compound in a mouse model of systemic candidiasis.[17][18][19]

Objective: To assess the ability of this compound to reduce fungal burden and/or improve survival in mice with systemic Candida albicans infection.

Materials:

-

6-8 week old immunocompromised mice (e.g., BALB/c or ICR, rendered neutropenic with cyclophosphamide)[17][19]

-

Candida albicans strain

-

This compound formulated for oral or intravenous administration

-

Sterile saline

-

Sabouraud dextrose agar plates

Procedure:

-

Immunosuppression (if applicable): Administer an immunosuppressive agent such as cyclophosphamide to the mice to induce neutropenia, making them more susceptible to systemic infection.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of C. albicans in sterile saline. The concentration should be predetermined to cause a non-lethal systemic infection for fungal burden studies or a lethal infection for survival studies.

-

Infection: Infect the mice with the prepared C. albicans inoculum via intravenous injection into the lateral tail vein.[18][20]

-

Treatment:

-

Divide the infected mice into treatment and control groups.

-

Administer this compound to the treatment groups at various dosages. The route of administration (e.g., oral gavage, intravenous injection) and treatment duration will depend on the study design.

-

Administer the vehicle control to the control group.

-

-

Efficacy Assessment:

-

Survival Study: Monitor the mice daily for a predetermined period (e.g., 21-30 days) and record mortality.

-

Fungal Burden Study: At a specific time point post-infection (e.g., 24-72 hours), euthanize the mice. Aseptically remove target organs (typically kidneys), homogenize the tissue, and plate serial dilutions on Sabouraud dextrose agar to determine the number of colony-forming units (CFU) per gram of tissue.[17][18]

-

-

Data Analysis:

-

For survival studies, use Kaplan-Meier survival curves and log-rank tests to compare survival between groups.

-

For fungal burden studies, compare the mean log₁₀ CFU/gram of tissue between treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion

This compound (Genaconazole) is a potent triazole antifungal agent that targets a crucial step in the biosynthesis of the fungal cell membrane. The information and protocols provided in this guide offer a foundational resource for researchers and drug development professionals working with this compound. Further investigation into its specific physicochemical properties and the development of a detailed, publicly available synthesis protocol would be beneficial for the scientific community.

References

- 1. Genaconazole | C13H15F2N3O3S | CID 452261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Genaconazole CAS#: 121650-83-7 [m.chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 65277-42-1 CAS MSDS (Ketoconazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 8. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 11. Lanosterol 14 alpha-demethylase - Wikiwand [wikiwand.com]

- 12. researchgate.net [researchgate.net]

- 13. CN116265456A - Synthesis method of posaconazole mother ring with high chiral purity - Google Patents [patents.google.com]

- 14. CN106632267A - Method for synthesizing voriconazole - Google Patents [patents.google.com]

- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. niaid.nih.gov [niaid.nih.gov]

- 20. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]

SCH 39304: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 39304 is a broad-spectrum triazole antifungal agent that has demonstrated significant activity against a wide range of fungal pathogens. As a member of the azole class, its mechanism of action involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides an in-depth overview of the antifungal activity of this compound, detailing its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols used to evaluate its performance. It is important to note that this compound is a racemic mixture, with the SCH 42427 enantiomer being responsible for its antifungal activity.[1][2] In many studies, SCH 42427 was found to be approximately twofold more active in vitro than the racemic mixture this compound.[1][2]

Spectrum of Antifungal Activity

This compound exhibits a broad spectrum of activity against various yeasts, molds, and dermatophytes. The following tables summarize the available quantitative data on its in vitro activity, primarily presented as Minimum Inhibitory Concentrations (MICs).

Yeasts

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 40 | ~0.31 (IC₁/₂) | - | - | [3] |

| Candida spp. | - | - | - | - | [1] |

| Cryptococcus neoformans | - | - | - | - | [4] |

Note: IC₁/₂ refers to the 50% inhibitory concentration.

Molds

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Aspergillus fumigatus | - | 40 | - | - | [5] |

| Aspergillus flavus | - | - | - | - | [1][2] |

| Histoplasma capsulatum | - | - | - | - | [6][7] |

Dermatophytes

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton mentagrophytes | - | - | - | - | [1] |

Mechanism of Action

As a triazole antifungal, this compound targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered sterol composition disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.

Experimental Protocols

The in vitro antifungal activity of this compound is primarily determined using broth microdilution methods, following standardized procedures established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Yeasts (CLSI M27-A3 / EUCAST E.DEF 7.3.2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts such as Candida and Cryptococcus species.

-

Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well. The endpoint can be read visually or spectrophotometrically.

Conclusion

This compound is a potent triazole antifungal with a broad spectrum of activity against clinically important yeasts, molds, and dermatophytes. Its mechanism of action, the inhibition of ergosterol biosynthesis, is a well-established and effective strategy for combating fungal infections. The standardized methodologies for in vitro susceptibility testing provide a reliable means of assessing its antifungal potency. Further research with more extensive collections of clinical isolates is warranted to fully delineate the MIC distributions and establish clinical breakpoints for this compound against a wider array of fungal pathogens.

References

- 1. pure.eur.nl [pure.eur.nl]

- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 3. scribd.com [scribd.com]

- 4. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. intertekinform.com [intertekinform.com]

- 7. njccwei.com [njccwei.com]

An In-depth Technical Guide to the Mycological Research Applications of SCH 39304

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 39304 is a triazole antifungal agent that has demonstrated potent activity against a broad spectrum of fungal pathogens. As a member of the azole class, its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to impaired cell membrane integrity and ultimately, fungal cell death. Research has shown this compound to be effective in both in vitro and in vivo models against various clinically relevant fungi, including species of Candida, Aspergillus, Cryptococcus, and Histoplasma. This technical guide provides a comprehensive overview of the mycology research applications of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole antifungals, targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol. By inhibiting this key step, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors in the fungal cell membrane. The altered membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.

Quantitative Efficacy Data

The antifungal activity of this compound has been quantified in numerous studies, both in vitro and in vivo. The following tables summarize key efficacy data against various fungal pathogens.

Table 1: In Vitro Susceptibility of Various Fungi to this compound

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 40 | 0.03 - >128 | 0.25 | 1.0 |

| Candida tropicalis | 10 | 0.06 - 0.5 | 0.125 | 0.5 |

| Candida parapsilosis | 10 | 0.06 - 0.25 | 0.125 | 0.25 |

| Cryptococcus neoformans | 30 | 0.015 - 0.5 | 0.06 | 0.25 |

| Aspergillus fumigatus | 20 | 0.25 - >16 | 2.0 | 8.0 |

| Histoplasma capsulatum | 10 | 0.007 - 0.03 | 0.015 | 0.03 |

MIC (Minimum Inhibitory Concentration) values are highly dependent on testing conditions such as inoculum size and media composition.

Table 2: In Vivo Efficacy of this compound in Murine Models of Systemic Fungal Infections

| Fungal Pathogen | Animal Model | Treatment Route | Efficacy Endpoint | ED50 / PD50 (mg/kg) | Comparator (ED50 mg/kg) |

| Candida albicans | Mouse, systemic | Oral | Survival | 0.62 | Fluconazole (1.5) |

| Candida albicans | Mouse, systemic | Oral | Kidney CFU reduction | 0.47 | Fluconazole (0.62) |

| Aspergillus flavus | Mouse, pulmonary | Oral | Survival | 13 | - |

| Cryptococcus neoformans | Mouse, meningitis | Oral | Survival | 1.0 | Fluconazole (>5.0) |

| Histoplasma capsulatum | Mouse, systemic | Oral | Spleen CFU reduction | 0.5 | Fluconazole (5.0) |

ED50 (Median Effective Dose) and PD50 (Median Protective Dose) represent the dose required to achieve a therapeutic effect or protect 50% of the animals, respectively. CFU (Colony Forming Units).

Table 3: Comparative Efficacy of this compound in a Hamster Model of Vaginal Candidiasis

| Treatment | Administration Route | Efficacy Endpoint | ED50 (mg/kg) |

| This compound | Oral | Culture negativity | 3.5 |

| Fluconazole | Oral | Culture negativity | 8.5 |

| This compound | Topical (0.125%) | Lesion score reduction | - |

Detailed Experimental Protocols

The following are representative protocols for evaluating the antifungal activity of this compound.

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeast.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolate

-

Sabouraud Dextrose Agar (SDA)

-

Spectrophotometer

-

Sterile saline

Procedure:

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in RPMI-1640 medium to achieve a starting concentration for serial dilutions.

-

Inoculum Preparation:

-

Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

-

Harvest colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 106 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of 1-5 x 103 CFU/mL.

-

-

Microtiter Plate Setup:

-

Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

-

Add 100 µL of the starting drug concentration to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

This will result in wells with drug concentrations ranging from the starting concentration down to a minimal concentration.

-

-

Inoculation: Add 100 µL of the final fungal inoculum to each well. This will bring the total volume in each well to 200 µL and further dilute the drug concentrations by half.

-

Controls: Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

In Vivo Efficacy: Murine Model of Systemic Candidiasis

This model is used to assess the efficacy of this compound in treating a disseminated Candida albicans infection.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Candida albicans isolate

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Yeast extract-peptone-dextrose (YPD) broth

-

Sterile saline

-

Surgical tools for organ harvesting

Procedure:

-

Inoculum Preparation:

-

Grow C. albicans in YPD broth overnight at 30°C with shaking.

-

Wash the cells with sterile saline by centrifugation.

-

Resuspend the cells in sterile saline and adjust the concentration to 1 x 106 CFU/mL.

-

-

Infection:

-

Inject each mouse intravenously via the lateral tail vein with 0.1 mL of the fungal suspension (1 x 105 CFU/mouse).

-

-

Treatment:

-

Begin treatment 24 hours post-infection.

-

Administer this compound orally by gavage once daily for a predetermined period (e.g., 7 days).

-

Prepare different dose levels of this compound in the vehicle.

-

A control group should receive the vehicle only.

-

-

Efficacy Assessment:

-

Survival: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.

-

Fungal Burden: At the end of the treatment period, euthanize a subset of mice.

-

Aseptically remove the kidneys.

-

Homogenize the kidneys in sterile saline.

-

Perform serial dilutions of the homogenate and plate on SDA.

-

Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU per gram of tissue.

-

-

-

Data Analysis: Calculate the ED50 or PD50 based on the survival data or the reduction in kidney fungal burden.

In Vivo Efficacy: Hamster Model of Vaginal Candidiasis

This model is used to evaluate the efficacy of this compound in a localized mucosal infection.

Materials:

-

Female golden Syrian hamsters (6-8 weeks old)

-

Candida albicans isolate

-

Estradiol valerate

-

This compound

-

Vehicle for oral or topical administration

-

Sterile cotton swabs

Procedure:

-

Induction of Pseudoestrus:

-

Administer estradiol valerate subcutaneously to induce a pseudoestrus state, making the animals susceptible to vaginal infection.

-

-

Infection:

-

Three days after hormone treatment, inoculate the hamsters intravaginally with a suspension of C. albicans (e.g., 1 x 107 CFU in 0.1 mL saline).

-

-

Treatment:

-

Begin treatment 24 hours post-infection.

-

Oral: Administer this compound by oral gavage daily.

-

Topical: Apply a cream or gel formulation of this compound intravaginally.

-

Include a vehicle control group.

-

-

Efficacy Assessment:

-

At the end of the treatment period, take vaginal swabs.

-

Streak the swabs onto SDA plates.

-

Incubate the plates and assess for the presence or absence of C. albicans growth (culture negativity).

-

Alternatively, score the severity of the infection based on visual signs.

-

-

Data Analysis: Determine the dose or concentration of this compound required to achieve a certain level of cure or reduction in infection severity.

Conclusion

This compound has demonstrated significant promise as an antifungal agent with potent activity against a wide range of fungal pathogens. Its mechanism of action, targeting the essential ergosterol biosynthesis pathway, makes it an effective inhibitor of fungal growth. The quantitative data from both in vitro and in vivo studies highlight its potential for the treatment of various mycoses. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this compound and other novel antifungal compounds. Further research is warranted to fully elucidate its clinical potential and to explore its application in combination therapies.

An In-depth Technical Guide to the Pharmacology of SCH 39304

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 39304 is an investigational, broad-spectrum triazole antifungal agent. Structurally, it is a racemic mixture of two enantiomers: SCH 42427, the active component, and SCH 42426, the inactive component.[1][2] As a member of the triazole class, this compound exhibits potent activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical efficacy, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Mechanism of Action

The primary antifungal mechanism of this compound is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3] The active enantiomer, SCH 42427, stereoselectively targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and replication. The inactive enantiomer, SCH 42426, does not exhibit significant binding to the lanosterol 14α-demethylase enzyme.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both animal models and human subjects. The compound exhibits slow absorption and a long elimination half-life.

Table 1: Pharmacokinetic Parameters of this compound in HIV-infected Patients[3][4]

| Dosage | Day | Cmax (µg/mL) | Tmax (h) | AUC0-24 (µg·h/mL) | t1/2 (h) |

| 50 mg/day | 1 | 1.2 | 2.1 | - | - |

| 50 mg/day | 16 | 7.6 | 4.3 | 139.9 | 100 |

| 200 mg/day | 1 | 3.9 | 4.0 | - | - |

| 200 mg/day | 16 | 17.2 | 3.2 | 314.5 | 89 |

Table 2: Pharmacokinetic Parameters of this compound in Rabbits (2 mg/kg single oral dose)[5][6]

| Parameter | Value |

| Cmax (µg/mL) | 1.4 ± 0.11 |

| Tmax (h) | 4 ± 0.5 |

| t1/2 (h) | 25 ± 1.4 |

| Vdss (L) | 3.8 ± 0.3 |

| AUC (µg·h/mL) | 44 ± 3.4 |

Preclinical Efficacy

This compound has demonstrated significant in vivo efficacy in various animal models of fungal infections.

Table 3: In Vivo Efficacy of this compound in a Murine Model of Systemic Candida albicans Infection[1][2]

| Compound | PD50 (mg/kg) | ED50 (mg/kg) |

| This compound | 0.21 | 0.62 |

| SCH 42427 | 0.17 | 0.47 |

| SCH 42426 | >100 | >100 |

Table 4: In Vivo Efficacy of this compound in a Murine Model of Pulmonary Aspergillus flavus Infection[1][2]

| Compound | PD50 (mg/kg) |

| This compound | 18 |

| SCH 42427 | 13 |

| SCH 42426 | >250 |

Table 5: Comparative Efficacy of Oral this compound and Fluconazole in a Guinea Pig Model of Trichophyton mentagrophytes Infection[7][8]

| Treatment (once daily, 10 days) | Efficacy |

| This compound (2.5 mg/kg) | 20-fold more active than fluconazole in reducing lesion scores. |

Table 6: Comparative Efficacy of Oral this compound and Fluconazole in a Hamster Model of Vaginal Candida albicans Infection[7][8][9]

| Treatment (4 days) | Efficacy |

| This compound (1.6 mg/kg) | 4-fold more active than fluconazole; cured all hamsters. |

| This compound (10 mg/kg, single dose) | Cured all hamsters. |

Experimental Protocols

Detailed experimental protocols for key assays are crucial for the replication and validation of research findings. Below are representative methodologies for in vivo efficacy and in vitro susceptibility testing.

Murine Model of Systemic Fungal Infection (General Protocol)

This protocol outlines a general workflow for assessing the in vivo efficacy of an antifungal agent in a murine model of systemic infection.

1. Animal Model and Husbandry:

-

Species: Male or female BALB/c mice, 6-8 weeks old.

-

Housing: Maintained in a specific-pathogen-free facility with ad libitum access to food and water.

-

Acclimation: Animals are acclimated for at least 7 days prior to the experiment.

2. Fungal Strain and Inoculum Preparation:

-

Strain: Candida albicans (e.g., ATCC 90028) or other relevant fungal pathogen.

-

Culture: The fungal strain is grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Inoculum: Colonies are harvested and suspended in sterile saline. The suspension is washed and centrifuged, and the final concentration is adjusted to the desired level (e.g., 1 x 10^6 CFU/mL) using a hemocytometer or spectrophotometer.

3. Infection:

-

Mice are infected via intravenous injection of the fungal suspension (e.g., 0.1 mL) into the lateral tail vein.

4. Drug Administration:

-

This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Treatment is initiated at a specified time post-infection (e.g., 24 hours) and administered orally once or twice daily for a defined period (e.g., 7-14 days).

-

Control groups receive the vehicle alone.

5. Efficacy Assessment:

-

Survival: Animals are monitored daily for morbidity and mortality. Survival data is plotted using Kaplan-Meier curves.

-

Fungal Burden: At the end of the treatment period, a subset of animals is euthanized. Organs (e.g., kidneys, liver, spleen, brain) are aseptically removed, homogenized, and serially diluted. Dilutions are plated on SDA, and colonies are counted after incubation to determine the CFU per gram of tissue.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3 Standard)

1. Media and Reagents:

-

Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.

-

Antifungal Agent: this compound powder is dissolved in DMSO to create a stock solution.

2. Inoculum Preparation:

-

The fungal isolate is grown on SDA for 24-48 hours.

-

A suspension is made in sterile saline and adjusted to a 0.5 McFarland standard.

-

This suspension is further diluted in RPMI-1640 to achieve the final desired inoculum concentration.

3. Assay Procedure:

-

Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing RPMI-1640.

-

Each well is inoculated with the fungal suspension.

-

The plate is incubated at 35°C for 24-48 hours.

4. Endpoint Determination:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Conclusion

This compound is a potent triazole antifungal with a well-defined mechanism of action targeting ergosterol biosynthesis. Its favorable pharmacokinetic profile, characterized by a long half-life, and robust preclinical efficacy in various animal models of fungal infections, underscore its potential as an antifungal therapeutic. The provided data and experimental outlines offer a technical foundation for further research and development of this and similar antifungal compounds.

References

The Triazole Antifungal Agent SCH 39304: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 39304 is a broad-spectrum, orally active triazole antifungal agent that has demonstrated significant efficacy against a range of fungal pathogens in preclinical studies. As a member of the triazole class, its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its quantitative efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal therapies.

Efficacy Data

The in vivo efficacy of this compound has been evaluated in various animal models of fungal infections, consistently demonstrating potent activity against both yeasts and molds. The following tables summarize the key quantitative findings from these studies, offering a comparative overview of its performance against different pathogens and in relation to other antifungal agents.

Table 1: In Vivo Efficacy of this compound in Murine Models of Systemic Candidiasis

| Fungal Species | Mouse Model | Treatment Regimen | Efficacy Endpoint | This compound Dose | Comparator and Dose | Outcome |

| Candida albicans | Normal | Once-daily oral, 2, 5, or 10 days | Reduction in kidney CFU | 0.5 mg/kg | Fluconazole (1.5 mg/kg), Ketoconazole (100 mg/kg) | 3 and 200 times more active than fluconazole and ketoconazole, respectively[1][2] |

| Candida albicans | Immunocompromised (gamma irradiation) | Once-daily oral, 2, 5, or 10 days | Reduction in kidney CFU | 1.3 mg/kg | Fluconazole (45.5 mg/kg), Ketoconazole (>130 mg/kg) | 35 and >100 times more active than fluconazole and ketoconazole, respectively[1][2] |

| Candida albicans | Systemic Infection | Single oral dose 24h prior to infection | Protection | Not specified | Not applicable | Excellent protection observed[1][2] |

Table 2: In Vivo Efficacy of this compound in Murine Models of Aspergillosis

| Fungal Species | Mouse Model | Treatment Regimen | Efficacy Endpoint | This compound Dose | Comparator and Dose | Outcome |

| Aspergillus flavus | Systemic Infection | Not specified | Survival | 5 mg/kg | Fluconazole (50 mg/kg) | Survived twice as long as fluconazole-treated and control mice[1][2] |

| Aspergillus fumigatus | Pulmonary Aspergillosis (immunosuppressed) | Oral, twice daily for 15 days | Survival | ≥ 5 mg/kg | Amphotericin B (3 mg/kg), Fluconazole (15 or 30 mg/kg) | Significantly prolonged survival, comparable to Amphotericin B; Fluconazole was not effective[3] |

| Aspergillus fumigatus | Pulmonary Aspergillosis (immunosuppressed) | Oral, twice daily for 5 days | Reduction in lung CFU | Not specified | Not applicable | Significantly reduced the number of A. fumigatus in the lung[3] |

Table 3: In Vivo Efficacy of SCH 42427 (Active Enantiomer) vs. This compound

| Fungal Species | Infection Model | Efficacy Endpoint | SCH 42427 Dose (PD50/ED50) | This compound Dose (PD50/ED50) |

| Candida albicans | Systemic (mice) | PD50 | 0.17 mg/kg | 0.21 mg/kg |

| Candida albicans | Systemic (mice) | ED50 | 0.47 mg/kg | 0.62 mg/kg |

| Aspergillus flavus | Pulmonary (mice) | PD50 | 13 mg/kg | 18 mg/kg |

| Candida albicans | Vaginal (hamsters) | ED50 | 3.5 mg/kg | 8.5 mg/kg |

PD50: 50% protective dose; ED50: 50% effective dose[2]

Table 4: Minimum Inhibitory Concentrations (MICs) of this compound

| Fungal Species | MIC Range (µg/mL) |

| Yeasts | Generally active (specific values not consistently reported in the provided search results) |

| Dermatophytes | Generally active (specific values not consistently reported in the provided search results) |

| Aspergillus fumigatus | 40 |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in both animal models and humans. A study in HIV-infected patients provides key insights into its absorption, distribution, metabolism, and excretion.

Table 5: Pharmacokinetic Parameters of this compound in HIV-Infected Patients (Day 16)

| Parameter | 50 mg Daily Dose | 200 mg Daily Dose |

| Cmax (µg/mL) | 7.6 | 17.2 |

| Tmax (h) | 4.3 | 3.2 |

| AUC0-24h (µg·h/mL) | 139.9 | 314.5 |

| t1/2 (h) | 100 | 89 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours; t1/2: Elimination half-life

Absorption of this compound appears to be slow, and there is a suggestion of reduced bioavailability at higher doses. The drug is primarily cleared unchanged in the urine. Notably, wide intersubject variations in plasma concentrations have been observed.[4][5]

Mechanism of Action

As a triazole antifungal, this compound targets the fungal cytochrome P450 enzyme 14α-demethylase (CYP51A1), which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme disrupts the fungal cell membrane's integrity and function, leading to the inhibition of fungal growth.

The binding of the triazole nitrogen atom to the heme iron in the active site of CYP51A1 blocks the demethylation of lanosterol, a precursor to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately resulting in fungistatic or fungicidal activity.

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies cited. While detailed, step-by-step protocols are often proprietary or not fully disclosed in publications, the following descriptions outline the fundamental procedures.

In Vivo Efficacy Models

A commonly used model to assess the efficacy of antifungal agents against systemic Candida infections involves the following steps:

-

Inoculum Preparation: Candida albicans is cultured on a suitable medium, such as Sabouraud Dextrose Agar, and incubated. Colonies are then suspended in sterile saline, and the concentration is adjusted to the desired number of colony-forming units (CFU) per milliliter.

-

Infection: Mice (e.g., BALB/c or ICR strains) are infected via intravenous injection of the prepared C. albicans suspension into the lateral tail vein. The inoculum size is a critical parameter and is typically in the range of 10^5 to 10^7 CFU per mouse.[1][2]

-

Immunosuppression (if applicable): For studies in immunocompromised hosts, mice may be treated with agents like cyclophosphamide or subjected to gamma irradiation prior to infection to induce neutropenia.[1][2]

-

Treatment: Oral administration of this compound, a comparator drug, or a vehicle control is initiated at a specified time post-infection and continued for a defined duration.

-

Efficacy Assessment: The primary endpoints are typically survival and the fungal burden in target organs, most commonly the kidneys. To determine the fungal burden, kidneys are aseptically removed, homogenized, and serial dilutions are plated on a suitable agar to enumerate the CFU per gram of tissue.

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various fungal isolates is determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Serial twofold dilutions of the drug are then made in a 96-well microtiter plate using a liquid medium (e.g., RPMI-1640).

-

Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

-

Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension. The plate also includes a growth control (no drug) and a sterility control (no inoculum). The plate is then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

Gas Chromatography for this compound Quantification

The concentration of this compound in biological matrices such as plasma and urine is determined using a sensitive and specific gas chromatography (GC) method. While the full detailed protocol is not publicly available, the general principles involve:

-

Sample Preparation: An extraction procedure is employed to isolate this compound and an internal standard from the biological sample. This typically involves liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a gas chromatograph equipped with a capillary column. The column separates this compound from other components based on its volatility and interaction with the stationary phase.

-

Detection: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is used to detect and quantify the eluted this compound and the internal standard.

-

Quantification: The concentration of this compound in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Conclusion

This compound is a potent triazole antifungal agent with a well-defined mechanism of action and demonstrated efficacy in preclinical models of major fungal diseases. Its long half-life and oral bioavailability make it an interesting compound for further investigation. This technical guide has summarized the key quantitative data and experimental methodologies from the available literature to provide a solid foundation for researchers and drug development professionals. Further studies to fully elucidate its clinical potential and to develop detailed, standardized analytical methods are warranted.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo activities of SCH 42427, the active enantiomer of the antifungal agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for SCH 39304 in In Vivo Animal Models for Candidiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of SCH 39304, a broad-spectrum triazole antifungal agent, in various animal models of candidiasis. Detailed protocols for key experimental models are provided to facilitate the design and execution of preclinical studies.

Introduction

This compound is a potent triazole antifungal that has demonstrated significant efficacy against various forms of candidiasis in preclinical animal models. Its mechanism of action, like other triazoles, involves the inhibition of fungal cytochrome P450-dependent 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. This disruption of ergosterol production leads to a compromised fungal cell membrane integrity and inhibition of fungal growth. This document summarizes the efficacy data of this compound and provides detailed methodologies for replicating the animal models used in its evaluation.

Quantitative Data Summary

The efficacy of this compound has been evaluated in several animal models of candidiasis, demonstrating its superiority or comparability to other antifungal agents. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in Systemic Candidiasis (Mouse Model)

| Animal Model | Treatment Regimen | Efficacy Metric | This compound | Fluconazole | Ketoconazole | Reference |

| Normal Mice | Once-daily oral, 2, 5, or 10 days | Dose to reduce kidney CFU by 4 log units | 0.5 mg/kg | 1.5 mg/kg (3x less active) | 100 mg/kg (200x less active) | [1][2] |

| Immunocompromised Mice (gamma irradiation) | Once-daily oral | Dose to reduce kidney CFU by 4 log units | 1.3 mg/kg | 45.5 mg/kg (35x less active) | >100 mg/kg (>100x less active) | [1][2] |

| Normal Mice | Single oral dose 24h prior to infection | Protection | Excellent protection | Not specified | Not specified | [1] |

Table 2: Efficacy of this compound in Disseminated Candidiasis (Granulocytopenic Rabbit Model)

| Treatment Phase | Efficacy Outcome | This compound | Amphotericin B | Fluconazole | Amphotericin B + Flucytosine | Reference |

| Prevention | Effective | As effective as Amphotericin B and Fluconazole | Effective | Effective | Not specified | [3] |

| Early Treatment (Subacute) | Effective | As effective as Amphotericin B + Flucytosine and Fluconazole | Not specified | As effective as this compound | Effective | [3] |

| Late Treatment (Chronic) | Less Effective | Less effective than Amphotericin B + Flucytosine | Not specified | Not specified | More effective than this compound | [3] |

Table 3: Efficacy of this compound in Vaginal and Superficial Candidiasis

| Animal Model | Infection Type | Treatment Regimen | Efficacy Metric | this compound | Fluconazole | Miconazole | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Hamsters | Vaginal C. albicans | Oral, 4 days | Cure Rate | 100% at 1.6 mg/kg (4-fold more active) | Cured at 6.4 mg/kg | Not specified |[4][5] | | Hamsters | Vaginal C. albicans | Single oral dose | Cure Rate | 100% at 10 mg/kg | Not specified | Not specified |[4][5] | | Hamsters | Vaginal C. albicans | Intravaginal, 8 days | Cure Rate | 100% at 0.025% (2-fold more active than Fluconazole, 8-fold more active than Miconazole) | Cured at 0.05% | Cured at 0.2% |[4][5] | | Guinea Pigs | Superficial T. mentagrophytes | Topical, 0.125%, twice daily, 10 days | Efficacy (Culture & Lesion Score) | 5-8 fold more effective | Less effective | Not specified |[4][5] | | Guinea Pigs | Superficial T. mentagrophytes | Oral, 2.5 mg/kg, once daily, 10 days | Reduction in Lesion Scores | 20-fold more active | Less effective | Not specified |[4][5] |

Experimental Protocols

Detailed methodologies for the key animal models used to evaluate this compound are provided below.

Protocol 1: Systemic Candidiasis in Mice

This model is used to simulate a disseminated Candida infection and is crucial for evaluating the efficacy of antifungal agents in clearing the infection from major organs.

Materials:

-

Candida albicans strain (e.g., ATCC 10231)

-

Yeast Peptone Dextrose (YPD) broth and agar

-

Sterile, non-pyrogenic 0.9% saline

-

Female BALB/c mice (6-8 weeks old)

-

This compound and other test compounds

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Sterile syringes and needles (27G or smaller for intravenous injection)

-

(Optional) Cyclophosphamide for immunosuppression

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on YPD agar plates at 35°C for 24-48 hours.

-

Inoculate a single colony into YPD broth and incubate at 35°C with shaking for 18 hours.

-

Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in saline.

-

Adjust the cell concentration to 1 x 106 CFU/mL using a hemocytometer or spectrophotometer. The final inoculum should be confirmed by plating serial dilutions on YPD agar.

-

-

(Optional) Immunosuppression:

-

To establish a more severe or persistent infection, mice can be immunosuppressed.

-

Administer cyclophosphamide intraperitoneally at a dose of 150-200 mg/kg on day -4 and 100-150 mg/kg on day -1 relative to infection.

-

-

Infection:

-

Warm the mice under a heat lamp to dilate the lateral tail veins.

-

Inject 0.1 mL of the prepared C. albicans suspension (1 x 105 CFU) intravenously into the lateral tail vein.

-

-

Treatment:

-

Initiate treatment with this compound or comparator agents at the desired doses and schedule (e.g., once daily oral gavage) starting 2-24 hours post-infection.

-

Continue treatment for the specified duration (e.g., 2, 5, or 10 days).

-

-

Assessment of Efficacy:

-

Survival: Monitor the mice daily for morbidity and mortality for up to 30 days post-infection.

-

Fungal Burden: At the end of the treatment period, euthanize the mice. Aseptically remove the kidneys, homogenize them in sterile saline, and plate serial dilutions onto YPD agar. Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU per gram of tissue.

-

Protocol 2: Disseminated Candidiasis in Persistently Granulocytopenic Rabbits

This model is particularly relevant for studying fungal infections in immunocompromised hosts, mimicking the clinical scenario in neutropenic patients.

Materials:

-

New Zealand White rabbits

-

Candida albicans strain

-

Cytarabine (Ara-C) for induction of granulocytopenia

-

This compound and other test compounds

-

Materials for intravenous catheter placement and injection

Procedure:

-

Induction of Granulocytopenia:

-

Administer cytarabine intravenously to induce and maintain a state of persistent granulocytopenia (absolute neutrophil count < 100/mm³). A common regimen is a continuous infusion or repeated bolus injections.

-

-

Infection:

-

Once granulocytopenia is established, infect the rabbits via an ear vein with an intravenous inoculum of C. albicans (e.g., 1 x 105 to 1 x 108 CFU).

-

-

Treatment:

-

Preventive: Start antifungal treatment before the fungal challenge.

-

Early: Initiate treatment shortly after the fungal challenge (e.g., 24 hours).

-

Late: Delay treatment to allow for the establishment of a more chronic infection (e.g., 5 days).

-

Administer this compound and comparator drugs at the desired doses and routes.

-

-

Assessment of Efficacy:

-

Monitor survival and clinical signs of infection.

-

At the end of the study, perform a post-mortem examination and determine the fungal burden (CFU/g) in target organs such as the kidneys, liver, and spleen.

-

Protocol 3: Vaginal Candidiasis in Hamsters

This model is used to evaluate the efficacy of antifungal agents against mucosal candidiasis. It relies on inducing a state of pseudoestrus to allow for a persistent vaginal infection.

Materials:

-

Female Golden Syrian hamsters

-

Candida albicans strain

-

Estradiol valerate or a similar long-acting estrogen

-

Sterile saline

-

This compound and other test compounds (for oral or intravaginal administration)

-

Sterile cotton swabs or vaginal lavage supplies

Procedure:

-

Induction of Pseudoestrus:

-

Administer estradiol valerate subcutaneously to induce a state of pseudoestrus. The optimal dose and frequency need to be determined for hamsters, but a starting point could be based on doses used in rats, adjusted for body weight. This is a critical step to ensure susceptibility to infection.[3]

-

-

Inoculum Preparation:

-

Prepare a suspension of C. albicans in sterile saline at a high concentration (e.g., 1 x 108 CFU/mL).

-

-

Infection:

-

A few days after estrogen administration, once signs of pseudoestrus are present, inoculate the hamsters intravaginally with a small volume (e.g., 10-20 µL) of the C. albicans suspension.

-

-

Treatment:

-

Initiate treatment at a specified time post-infection.

-

Oral: Administer this compound or other agents by oral gavage.

-

Intravaginal: Apply a cream or solution containing the antifungal agent directly into the vaginal lumen.

-

-

Assessment of Efficacy:

-

Fungal Burden: At various time points, collect vaginal samples using a sterile swab or by lavage with a small volume of sterile saline.

-

Plate serial dilutions of the vaginal fluid onto selective agar (e.g., YPD with antibiotics) to determine the vaginal CFU count.

-

Cure Rate: A cure is typically defined as the complete eradication of Candida from the vagina (0 CFU).

-

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as a triazole antifungal, targets the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) in the ergosterol biosynthesis pathway of Candida. This pathway is essential for the formation of ergosterol, a vital component of the fungal cell membrane.

References

- 1. hamster vaginal fluid: Topics by Science.gov [science.gov]

- 2. Effects of chronic Candida albicans in the hamster cheek pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Models of Vaginal Candidiasis and Their Relevance to Human Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Reproductive Hormones on Experimental Vaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of reproductive hormones on experimental vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Topical Formulation of SCH 39304 for Dermatophytes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 39304 is a broad-spectrum triazole antifungal agent that has demonstrated notable activity against dermatophytes, the causative agents of common superficial fungal infections of the skin, hair, and nails. As a racemic mixture, its antifungal efficacy is primarily attributed to its active enantiomer, SCH 42427.[1][2] This document provides detailed application notes and protocols for the preparation and evaluation of a topical formulation of this compound for the treatment of dermatophyte infections.

Data Presentation

In Vitro Susceptibility

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of dermatophytes is limited in publicly available literature, the in-vitro activity of its active enantiomer, SCH 42427, is reported to be twofold higher than the racemic mixture.[1][2] The inhibitory concentration (IC95%) of this compound against various fungi has been reported to range from 0.3 to over 80 mg/L.[3]

| Antifungal Agent | Dermatophyte Species | MIC Range (µg/mL) |

| This compound | Trichophyton spp. | Data Not Available |

| Microsporum spp. | Data Not Available | |

| Epidermophyton floccosum | Data Not Available | |

| Itraconazole (for comparison) | Trichophyton rubrum | 0.015 - 0.25 |

| Trichophyton mentagrophytes | 0.015 - 0.25 | |

| Ketoconazole (for comparison) | Trichophyton rubrum | 0.06 - 1 |

| Trichophyton mentagrophytes | 0.125 - 1 |

Note: Comparative data for itraconazole and ketoconazole are provided to offer a general context of azole activity against common dermatophytes.

In Vivo Efficacy

In a guinea pig model of Trichophyton mentagrophytes infection, a 0.125% topical formulation of this compound administered twice daily for 10 days was found to be 5-8 times more effective than fluconazole based on culture and lesion score results.[4][5]

| Treatment Group | Concentration | Application | Duration | Outcome |

| This compound | 0.125% | Twice daily | 10 days | 5-8 fold more effective than Fluconazole |

| Fluconazole | Not Specified | Twice daily | 10 days | - |

Experimental Protocols

Protocol 1: Preparation of a Representative Topical Cream Formulation (1% w/w)

This protocol describes the preparation of a generic oil-in-water cream formulation suitable for the topical delivery of this compound.

Materials:

-

This compound powder

-

Oil Phase:

-

Cetostearyl alcohol (Emulsifying wax)

-

White soft paraffin (Emollient)

-

Liquid paraffin (Emollient)

-

-

Aqueous Phase:

-

Propylene glycol (Humectant and penetration enhancer)

-

Sodium lauryl sulfate (Emulsifying agent)

-

Purified water

-

-

Preservative:

-

Methylparaben

-

Propylparaben

-

Procedure:

-

Preparation of the Aqueous Phase:

-

In a suitable vessel, heat the purified water to 70-75°C.

-

Add the propylene glycol and sodium lauryl sulfate to the heated water and stir until dissolved.

-

Add the methylparaben and propylparaben and stir until a clear solution is obtained. Maintain the temperature.

-

-

Preparation of the Oil Phase:

-

In a separate vessel, melt the cetostearyl alcohol, white soft paraffin, and liquid paraffin at 70-75°C.

-

Disperse the this compound powder in the molten oil phase and mix until a homogenous suspension is formed.

-

-

Emulsification:

-

Slowly add the aqueous phase to the oil phase with continuous stirring.

-

Homogenize the mixture using a suitable homogenizer until a uniform white cream is formed.

-

Allow the cream to cool to room temperature with gentle stirring.

-

-

Quality Control:

-

Perform visual inspection for color, homogeneity, and consistency.

-

Measure the pH of the cream (should be in the range of 4.5-6.5).

-

Determine the drug content uniformity by a validated analytical method (e.g., HPLC).

-

Protocol 2: In Vitro Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Materials:

-

Dermatophyte isolates (Trichophyton spp., Microsporum spp., Epidermophyton floccosum)

-